
6-Bromo-2-piperazin-1-yl-quinoline
Overview
Description
6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom at the 6th position and a piperazine ring at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the core structure.
Piperazine Substitution: The brominated quinoline is then reacted with piperazine under reflux conditions in a polar solvent such as ethanol or dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. The piperazine moiety may enhance these effects, suggesting potential applications in treating bacterial infections.
- Cancer Therapy : Studies have shown that compounds with similar structures to 6-bromo-2-piperazin-1-yl-quinoline exhibit cytotoxicity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer treatment.
Biological Studies
This compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules:
- Enzyme Interaction : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action.
- Receptor Binding : The compound has been explored for its binding affinity to neurotransmitter receptors, indicating potential applications in neuropharmacology .
Material Science
The compound is also investigated for its potential in developing new materials with specific electronic and optical properties:
- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.
Case Studies
Several studies have focused on the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, indicating its potential as a lead compound in antibiotic development.
- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its promise as an anticancer agent.
- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems suggested that it could modulate receptor activity, paving the way for future studies on its use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects . The bromine atom at the 6th position enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(piperazin-1-yl)quinoline: Similar in structure but with the piperazine ring at the 4th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Features a methoxy group at the 7th position instead of bromine.
7-Chloro-4-piperazin-1-yl-quinoline: Contains a chlorine atom at the 7th position.
Uniqueness
6-Bromo-2-piperazin-1-yl-quinoline is unique due to the specific positioning of the bromine atom and the piperazine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Molecular Formula : CHBrN
Molecular Weight : 241.12 g/mol
Boiling Point : 325.7 ± 22.0 °C
Melting Point : 162 °C
LogP : 3.46 (indicating moderate lipophilicity)
These properties suggest that the compound is suitable for biological applications, particularly in drug design.
Biological Activity Overview
This compound has been studied for various pharmacological activities, including:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Antimalarial Activity : Quinoline derivatives, including this compound, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications in the quinoline structure can enhance antimalarial potency .
- Serotonin Transporter Inhibition : The compound targets the serotonin transporter (SLC6A4), which is implicated in mood disorders and anxiety. Inhibition of this transporter can potentially lead to therapeutic benefits in conditions such as depression and anxiety disorders .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival, such as plasmepsin II in P. falciparum, disrupting hemoglobin digestion within the parasite .
- Serotonergic Modulation : By interacting with the serotonin transporter, the compound can modulate serotonergic signaling, which is crucial for mood regulation .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against several bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.57 |
This compound | Escherichia coli | 0.36 |
This compound | Pseudomonas aeruginosa | 0.43 |
These findings demonstrate its potential as a broad-spectrum antibacterial agent .
Antimalarial Efficacy
Another study focused on the antimalarial properties of quinoline derivatives:
Compound | Strain | IC (nM) |
---|---|---|
This compound | NF54 (CQ-sensitive) | 4.73 |
This compound | K1 (CQ-resistant) | 15.25 |
The results indicate that this compound retains efficacy against both sensitive and resistant strains of malaria parasites .
Q & A
Q. Basic: What are the common synthetic routes for preparing 6-Bromo-2-piperazin-1-yl-quinoline?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromo-substituted quinoline core and piperazine. For example, analogous compounds like 6-chloro-2-piperazin-1-yl-quinoline are synthesized by reacting 6-chloroquinoline with piperazine in solvents like anhydrous ethanol or dichloromethane under reflux . For bromo derivatives, similar conditions apply, with potential optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 quinoline:piperazine). Microwave-assisted synthesis (e.g., 7 hours at controlled temperatures) can enhance reaction efficiency, as demonstrated in related quinoline derivatives .
Q. Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of this compound?
Answer:
Key optimizations include:
- Catalyst use : Lewis acids like Bi(OTf)₃ (5 mol%) improve regioselectivity in SNAr reactions, reducing byproducts such as di-substituted derivatives .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol, as seen in analogous syntheses .
- Temperature control : Microwave irradiation (e.g., 100–120°C) shortens reaction time and improves yield by minimizing thermal degradation .
- Workup protocols : Flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization (e.g., pentane/ethyl acetate) effectively isolate the target compound .
Q. Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄BrN₃) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to structurally similar dihydroquinolines .
Q. Advanced: How should researchers address discrepancies between spectroscopic data and computational modeling results for brominated quinolines?
Answer:
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may signal conformational flexibility or solvent effects .
- Dynamic NMR studies : Probe temperature-dependent splitting to identify hindered rotation in piperazine or quinoline moieties .
- Crystallographic analysis : Resolve tautomerism or polymorphism issues, as seen in 1,2-dihydroquinoline derivatives .
Q. Advanced: What is the mechanistic role of the bromo substituent in modulating the biological activity of this compound derivatives?
Answer:
- Electron-withdrawing effects : The bromo group enhances electrophilicity at the quinoline core, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Steric and hydrophobic effects : Bromine’s size and lipophilicity may improve membrane permeability, as observed in structurally related anti-inflammatory quinolines .
- Structure-activity relationship (SAR) studies : Systematic replacement with Cl, F, or NO₂ groups (see ) can quantify bromine’s contribution to binding affinity .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential toxicity .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Q. Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?
Answer:
- Target selection : Prioritize receptors with known quinoline interactions (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role .
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity) .
- In vivo models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀ studies) .
Q. Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?
Answer:
- Catalyst optimization : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency with aryl boronic acids .
- Solvent/base screening : Test DMF with Cs₂CO₃ or toluene with K₃PO₄ to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
Q. Basic: How does the electronic nature of substituents on the quinoline core influence piperazine reactivity?
Answer:
Electron-withdrawing groups (e.g., Br, NO₂) activate the quinoline ring for SNAr with piperazine, while electron-donating groups (e.g., OMe) deactivate it, requiring harsher conditions . For example, 6-bromo derivatives react faster than 6-methoxy analogues in piperazine substitution .
Q. Advanced: How can computational tools predict the metabolic stability of this compound?
Answer:
- ADMET prediction : Software like Schrödinger’s QikProp models logP, CYP450 metabolism, and blood-brain barrier penetration .
- Metabolite identification : Molecular docking with CYP3A4 or CYP2D6 enzymes identifies potential oxidation sites (e.g., piperazine N-methylation) .
Properties
IUPAC Name |
6-bromo-2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHFWMBAKJYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154485 | |
Record name | 6-Bromoquipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124782-95-2 | |
Record name | 6-Bromoquipazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromoquipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.